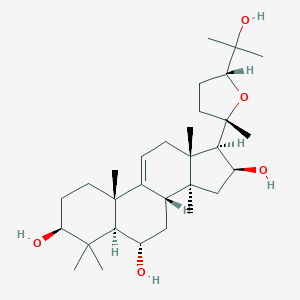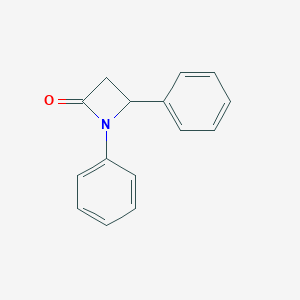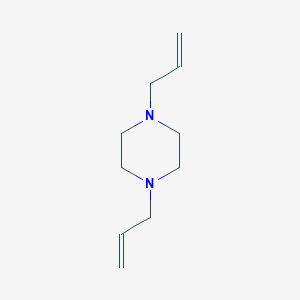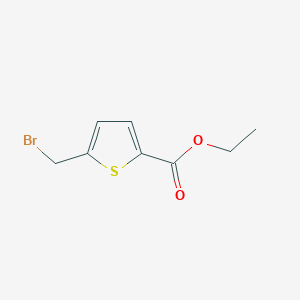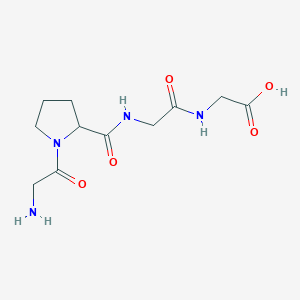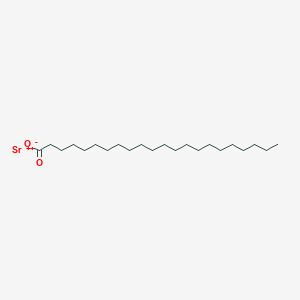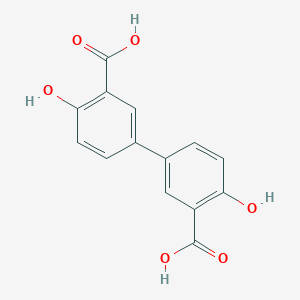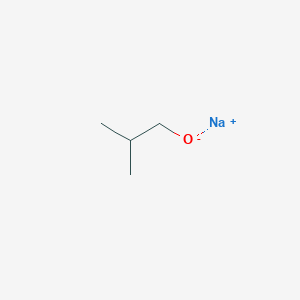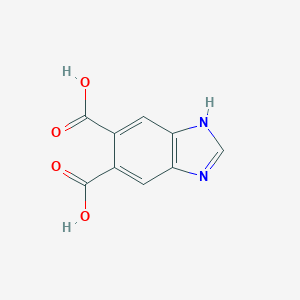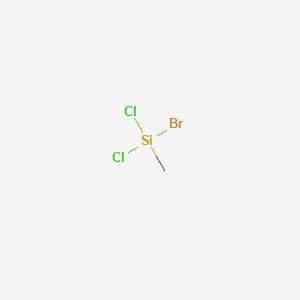
Methylbromodichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbromodichlorosilane (MBDCS) is an organosilicon compound that is commonly used in the chemical industry. It is a colorless liquid that is highly reactive and can be used in a variety of applications. MBDCS is primarily used as a reagent in the synthesis of other organosilicon compounds and is also used in the production of silicone rubber.
Wirkmechanismus
The mechanism of action of Methylbromodichlorosilane is not well understood, but it is believed to work by reacting with other chemicals to form new compounds. It is highly reactive and can react with a variety of functional groups, including alcohols, amines, and carboxylic acids.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Methylbromodichlorosilane. However, it is known to be a skin and respiratory irritant and can cause chemical burns if it comes into contact with the skin. It is also toxic if ingested or inhaled and can cause severe respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methylbromodichlorosilane in lab experiments is its high reactivity, which makes it a useful reagent in the synthesis of other organosilicon compounds. However, its toxicity and potential for skin and respiratory irritation make it a hazardous chemical to work with, requiring strict safety protocols and protective equipment.
Zukünftige Richtungen
There are several future directions for research on Methylbromodichlorosilane, including its use as a reagent in the synthesis of new organosilicon compounds with specific properties and applications. Additionally, there is a need for more research on the potential health effects of exposure to Methylbromodichlorosilane and other organosilicon compounds, particularly in the workplace. Finally, there is a need for more sustainable methods of synthesizing Methylbromodichlorosilane and other organosilicon compounds to reduce the environmental impact of their production.
Synthesemethoden
The synthesis of Methylbromodichlorosilane involves the reaction of methyltrichlorosilane with hydrogen bromide. The reaction takes place in the presence of a catalyst such as copper or iron. The resulting product is a mixture of Methylbromodichlorosilane and other byproducts, which can be separated through distillation.
Wissenschaftliche Forschungsanwendungen
Methylbromodichlorosilane is widely used in scientific research, particularly in the field of organosilicon chemistry. It is used as a reagent in the synthesis of a variety of organosilicon compounds, including silicone rubber, which has applications in the medical, automotive, and aerospace industries. Methylbromodichlorosilane is also used in the production of high-performance coatings and adhesives.
Eigenschaften
CAS-Nummer |
10338-96-2 |
|---|---|
Produktname |
Methylbromodichlorosilane |
Molekularformel |
CH3BrCl2Si |
Molekulargewicht |
193.93 g/mol |
IUPAC-Name |
bromo-dichloro-methylsilane |
InChI |
InChI=1S/CH3BrCl2Si/c1-5(2,3)4/h1H3 |
InChI-Schlüssel |
PBMXZKQDGJMQQS-UHFFFAOYSA-N |
SMILES |
C[Si](Cl)(Cl)Br |
Kanonische SMILES |
C[Si](Cl)(Cl)Br |
Andere CAS-Nummern |
10338-96-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




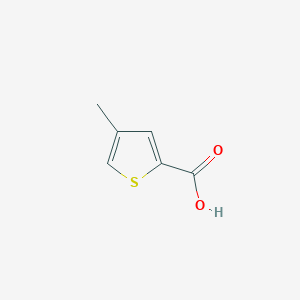
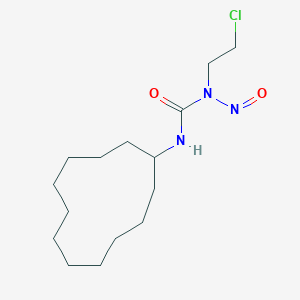
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
